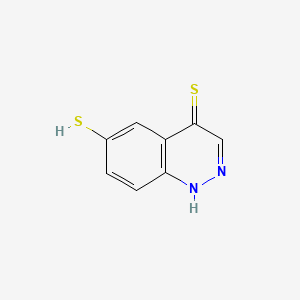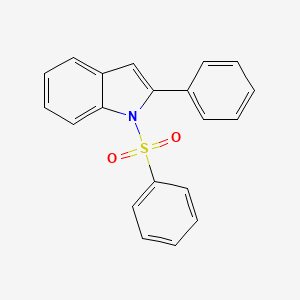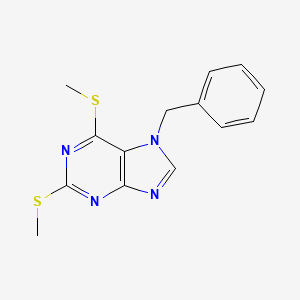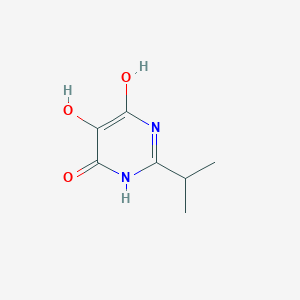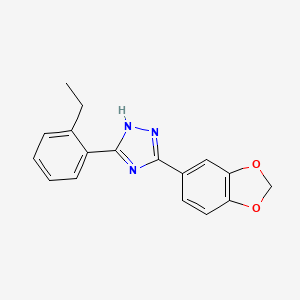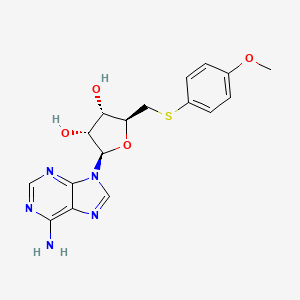
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)thio)methyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)thio)methyl)tetrahydrofuran-3,4-diol is a complex organic compound characterized by its unique structure, which includes a purine base and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)thio)methyl)tetrahydrofuran-3,4-diol involves multiple steps, including the formation of the purine base and the tetrahydrofuran ring. Common synthetic routes may involve:
Formation of the Purine Base: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate protecting groups.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)thio)methyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the thioether linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)thio)methyl)tetrahydrofuran-3,4-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)thio)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating signal transduction pathways.
Nucleic Acid Binding: Binding to DNA or RNA and affecting their function.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Similar structure but lacks the thioether group.
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(methylthio)methyl)tetrahydrofuran-3,4-diol: Similar structure but with a different substituent on the tetrahydrofuran ring.
Uniqueness
The uniqueness of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((4-methoxyphenyl)thio)methyl)tetrahydrofuran-3,4-diol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H19N5O4S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[(4-methoxyphenyl)sulfanylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O4S/c1-25-9-2-4-10(5-3-9)27-6-11-13(23)14(24)17(26-11)22-8-21-12-15(18)19-7-20-16(12)22/h2-5,7-8,11,13-14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
YPBFMIZDPCDUOG-LSCFUAHRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12918610.png)
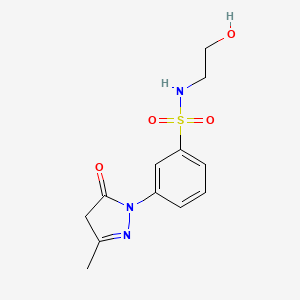
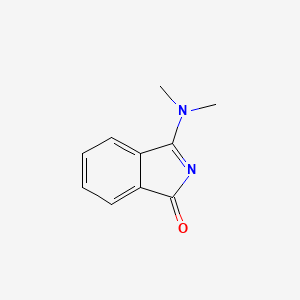
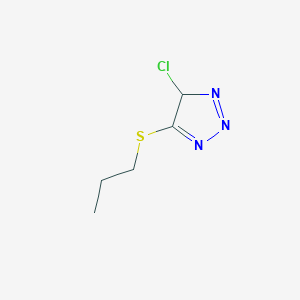

![7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine](/img/structure/B12918642.png)
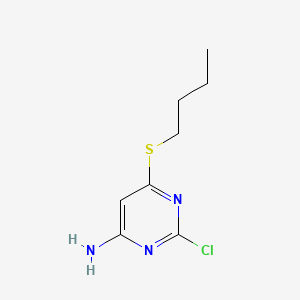
![(2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12918661.png)
